molecular formula C12H9ClN2O4S B15155847 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid

Katalognummer: B15155847
Molekulargewicht: 312.73 g/mol
InChI-Schlüssel: GQRUMXSXCFMAQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves multiple steps and requires specific reaction conditions. The process generally starts with the diazotization of 2-chloro-4-hydroxyaniline, followed by coupling with benzenesulfonic acid[2][2]. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the yield and purity of the final product[2][2]. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis efficiently[2][2].

Analyse Chemischer Reaktionen

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid can be compared with other azo compounds, such as:

  • 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzoic acid
  • 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzene-1-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of chloro, hydroxy, and sulfonic acid groups, which confer distinct properties and reactivity patterns .

Eigenschaften

Molekularformel

C12H9ClN2O4S

Molekulargewicht

312.73 g/mol

IUPAC-Name

4-[(2-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-9(16)3-6-12(11)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19)

InChI-Schlüssel

GQRUMXSXCFMAQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)Cl)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.